molecular formula C16H8BrClN2O4 B15042543 (4Z)-4-(4-bromobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(4-bromobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B15042543
M. Wt: 407.60 g/mol
InChI Key: DINWNLJUKNROJF-AUWJEWJLSA-N
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Description

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a bromophenyl group, a chloronitrophenyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-bromobenzaldehyde with 2-(2-chloro-5-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as oxides or quinones.

    Reduction: Amino derivatives formed by the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(4-METHYLPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms with the nitro group and oxazolone ring makes this compound distinct from its analogs, potentially leading to different properties and applications.

Properties

Molecular Formula

C16H8BrClN2O4

Molecular Weight

407.60 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)methylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H8BrClN2O4/c17-10-3-1-9(2-4-10)7-14-16(21)24-15(19-14)12-8-11(20(22)23)5-6-13(12)18/h1-8H/b14-7-

InChI Key

DINWNLJUKNROJF-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Br

Origin of Product

United States

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